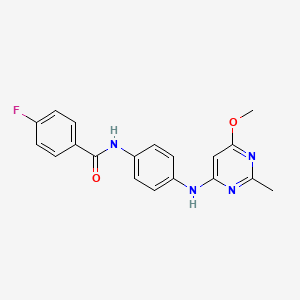![molecular formula C25H23F3N4O3 B2719209 1-(3-氰基-6-乙氧基喹啉-4-基)-N-[4-(三氟甲氧基)苯基]哌啶-4-羧酰胺 CAS No. 1226437-06-4](/img/structure/B2719209.png)
1-(3-氰基-6-乙氧基喹啉-4-基)-N-[4-(三氟甲氧基)苯基]哌啶-4-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H23F3N4O3 and its molecular weight is 484.479. The purity is usually 95%.
BenchChem offers high-quality 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和抗菌研究
一项研究重点是合成基于氟喹诺酮的 4-噻唑烷酮,展示了一个可能涉及与请求的分子具有结构相似性的化合物的过程。该研究旨在探索抗菌活性,强调氟喹诺酮衍生物在开发新的抗菌和抗真菌剂中的重要性 (Patel & Patel, 2010)。
抗炎和镇痛剂
另一项研究合成了源自天然化合物的新型苯并二呋喃基、三嗪、恶二氮杂卓和噻唑并嘧啶作为抗炎和镇痛剂。这项研究表明,将此类分子框架整合到设计具有特定生物活性的新疗法中具有广泛的潜力 (Abu‐Hashem 等人,2020)。
可溶性环氧合酶抑制剂
发现可溶性环氧合酶的哌啶-4-甲酰胺抑制剂,凸显了三嗪杂环对于高效和选择性的关键作用。这项研究举例说明了此类化合物在为疾病模型开发药理工具中的应用,表明了该化合物在治疗干预中的潜力 (Thalji 等人,2013)。
分子对接和生物学评估
关于聚氢喹啉支架的合成、表征和生物学评估的研究,包括计算机分子对接研究。这项工作证明了此类化合物在抗菌、抗结核和抗疟疾活性中的效用,为药物发现和开发过程提供了见解 (Sapariya 等人,2017)。
抗分枝杆菌活性
一项关于合成具有针对结核分枝杆菌的抗分枝杆菌活性的新型三嗪的研究。这项研究强调了此类化学结构在解决结核病中的潜力,展示了结构修饰对于增强生物功效的重要性 (Patel 等人,2011)。
属性
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N4O3/c1-2-34-20-7-8-22-21(13-20)23(17(14-29)15-30-22)32-11-9-16(10-12-32)24(33)31-18-3-5-19(6-4-18)35-25(26,27)28/h3-8,13,15-16H,2,9-12H2,1H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFHEPQXJZMERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-isobutyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719130.png)
![N-(2-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2719133.png)



![2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2719139.png)


![3-(4-bromobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719144.png)
![Ethyl 2-(3,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2719145.png)

![3-(4-chlorophenyl)-8-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719147.png)

